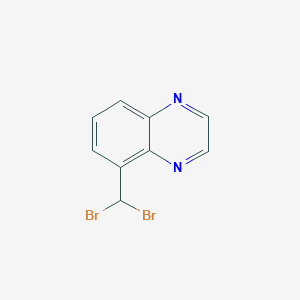

5-(Dibromomethyl)quinoxaline

描述

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Modern Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the vast world of organic chemistry, forming the core structures of a multitude of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comrsc.org Their structural diversity and the unique properties imparted by the nitrogen heteroatom make them indispensable in contemporary drug design and development. openmedicinalchemistryjournal.comnih.gov These scaffolds can mimic endogenous metabolites and natural products, allowing them to interact with biological targets with high specificity. openmedicinalchemistryjournal.com The presence of nitrogen atoms often influences key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective therapeutic agents. mdpi.com Consequently, the synthesis of novel nitrogen-containing heterocyclic compounds remains a vibrant and highly active area of research, continually providing new tools for medicinal chemists and material scientists. rsc.orgfrontiersin.org

Role of Quinoxaline (B1680401) Derivatives in Contemporary Medicinal Chemistry and Material Science

Quinoxaline, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives have garnered significant attention due to their wide-ranging applications. mdpi.comipp.pt In medicinal chemistry, quinoxaline-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic properties. mdpi.comnih.gov This versatility has led to the incorporation of the quinoxaline moiety into several marketed drugs. nih.gov For instance, synthetic quinoxalines are integral components of certain antibiotics like echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria and some tumors. ijpsjournal.com

Beyond their therapeutic potential, quinoxaline derivatives are also valuable in material science. They are utilized as components in the creation of dyes for solar cells, fluorescent materials, organic semiconductors, and corrosion inhibitors for metals. mdpi.com The rigid and planar structure of the quinoxaline core, combined with the ability to tune its electronic properties through substitution, makes it an attractive scaffold for developing advanced materials with tailored optical and electronic characteristics. mdpi.com

Historical Development and Evolution of Quinoxaline Synthesis Methodologies

The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This classical method remains a cornerstone of quinoxaline synthesis. Over the decades, numerous synthetic strategies have been developed to access a wide array of functionalized quinoxalines. chim.it

Modern advancements have focused on improving the efficiency, scope, and environmental footprint of these syntheses. Innovations include the use of various catalysts to promote the cyclization reaction, the in-situ generation of the 1,2-dicarbonyl component from other starting materials like α-hydroxy ketones, and the development of one-pot procedures. mdpi.comencyclopedia.pubchim.it Other notable methods involve the cyclocondensation of o-phenylenediamine with aromatic alkynes and the use of α-haloketones as reaction partners. mdpi.comencyclopedia.pubchim.it These evolving methodologies have significantly expanded the chemical space accessible to chemists, facilitating the synthesis of complex quinoxaline derivatives for diverse applications. thieme-connect.de

Focus on 5-(Dibromomethyl)quinoxaline

While the broader quinoxaline family is well-established, specific derivatives continue to be explored for their unique reactivity and potential as synthetic intermediates. This compound is one such compound that serves as a valuable building block in the construction of more complex molecular architectures.

Synthesis and Characterization

The synthesis of this compound typically involves the radical bromination of a methyl-substituted quinoxaline precursor. This transformation is a key step that introduces a highly reactive dibromomethyl group onto the quinoxaline scaffold.

A common method for the synthesis of related quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of 2-bromo-4-methylaniline (B145976) with glycine (B1666218) in the presence of a copper catalyst can yield 6-methyl-3,4-dihydro-1H-quinoxalin-2-one. acs.org This methyl-substituted quinoxalinone could then potentially be a precursor for further reactions to introduce the dibromomethyl group.

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 1: Spectroscopic Data for a Related Quinoxaline Derivative

| Technique | Data for 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one acs.org |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (brs, 1H, NH), 6.66 (d, J = 8.0 Hz, 1H, Ar), 6.55 (d, J = 8.0 Hz, 1H, Ar), 6.49 (s, 1H, Ar), 3.96 (d, J = 1.2 Hz, 2H), 3.81 (brs, 1H, NH), 2.23 (s, 3H, Me) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.2, 133.7, 133.5, 123.1, 120.1, 115.6, 114.6, 47.1, 20.9 |

| Infrared (KBr) | ν 3368, 3067, 1682, 1523, 1408, 1299, 804 cm⁻¹ |

| High-Resolution Mass Spectrometry (FAB) | m/z [M + H]⁺ calcd for C₉H₁₁ON₂ 163.0872, found 163.0858 |

This table presents data for a related methyl-substituted quinoxalinone, which serves as a potential precursor to a dibromomethyl derivative. The spectroscopic data for this compound itself would show characteristic shifts corresponding to the dibromomethyl group.

Reactivity and Synthetic Utility

The dibromomethyl group is a versatile functional handle that can participate in a variety of chemical transformations. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of quinoxaline derivatives.

One of the primary reactions of the dibromomethyl group is its conversion to an aldehyde. This is a crucial transformation as quinoxaline aldehydes are key precursors for the synthesis of various biologically active molecules. For example, they can be used to construct Schiff bases and other heterocyclic systems.

Furthermore, the bromine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups at the 5-position of the quinoxaline ring. This opens up avenues for the synthesis of libraries of compounds for screening in drug discovery and materials science research.

Applications in Research

The utility of this compound lies in its role as a synthetic intermediate. The ability to convert the dibromomethyl group into other functionalities allows researchers to systematically modify the quinoxaline scaffold and investigate the structure-activity relationships of the resulting compounds.

For instance, the synthesis of novel quinoxaline derivatives with potential antiamoebic activity has been reported, where the quinoxaline core was elaborated from precursor molecules. nih.gov While this study did not specifically use this compound, it highlights the general strategy of modifying the quinoxaline ring system to develop new therapeutic agents. Similarly, the synthesis of quinoxaline derivatives as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer, demonstrates the importance of having access to a variety of functionalized quinoxaline building blocks. nih.gov

In essence, this compound represents a latent aldehyde, providing a stable and reactive precursor for the introduction of a formyl group, which is a gateway to a vast array of subsequent chemical modifications. This makes it a valuable tool for chemists seeking to explore the chemical and biological properties of the quinoxaline nucleus.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(dibromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNTZZRPOFREKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423750 | |

| Record name | 5-(dibromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958994-25-7 | |

| Record name | 5-(dibromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profile of 5 Dibromomethyl Quinoxaline

Mechanistic Studies of Bromination and Dibromomethylation Reactions on Aromatic Heterocycles

The synthesis of 5-(dibromomethyl)quinoxaline typically involves the bromination of a suitable precursor, such as 5-methylquinoxaline (B1213170). The mechanism of such a reaction is analogous to the well-studied benzylic bromination of toluene (B28343) and its derivatives. masterorganicchemistry.com This process is understood to proceed via a free radical chain mechanism.

The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) under the influence of heat or UV light, generating two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the methyl group at the 5-position of the quinoxaline (B1680401) ring. This abstraction is facilitated by the relative stability of the resulting quinoxalin-5-ylmethyl radical, which is stabilized by resonance with the aromatic quinoxaline system. This benzylic-type radical then reacts with a molecule of Br₂ to yield 5-(bromomethyl)quinoxaline (B173756) and another bromine radical, which continues the chain reaction.

Further bromination to the dibromomethyl stage follows a similar pathway. A second bromine radical abstracts the remaining hydrogen atom from the bromomethyl group, forming a more stabilized radical intermediate. This intermediate then reacts with another molecule of Br₂ to afford the final product, this compound. The stability of the radical intermediates is a key factor in the regioselectivity of this reaction, favoring substitution at the "benzylic" position of the quinoxaline ring. masterorganicchemistry.com It is important to note that benzylic bromination will not occur on substrates where the generation of a benzylic radical by breaking a C-H bond is impossible. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group of this compound is susceptible to nucleophilic substitution reactions. The two bromine atoms are good leaving groups, and the carbon atom they are attached to is electrophilic. Consequently, a variety of nucleophiles can displace one or both bromine atoms.

The reactivity of the quinoxaline ring system plays a significant role in these reactions. The electron-withdrawing nature of the quinoxaline nucleus enhances the electrophilicity of the dibromomethyl carbon, making it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAᵣ) is a known reaction for quinoxalines, particularly with strong nucleophiles or when the ring is further activated by electron-withdrawing groups. udayton.edu While direct nucleophilic attack on the quinoxaline ring of this compound is possible, the dibromomethyl group provides a more reactive site for many nucleophiles.

Studies on related quinoxaline derivatives have shown that substitution at the 2- or 3-position of the quinoxaline ring by C-nucleophiles is a viable method for functionalization. rsc.org However, the presence of the dibromomethyl group at the 5-position will influence the electronic properties of the entire molecule, potentially affecting the regioselectivity of nucleophilic attack on the ring itself.

Electrophilic Aromatic Substitution on the Quinoxaline Ring of this compound

The quinoxaline ring is generally considered an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SₑAr) compared to benzene (B151609). ijrar.org The presence of the dibromomethyl group at the 5-position, which is an electron-withdrawing group, further deactivates the ring, making electrophilic substitution even more challenging.

Reactivity of this compound as a Synthetic Intermediate

The dual functionality of an electron-deficient heterocycle and a reactive gem-dibromoalkyl group makes this compound a valuable and versatile intermediate in organic synthesis.

Transformations of the Dibromomethyl Group into Other Functionalities (e.g., Oxidation, Reduction)

The dibromomethyl group can be readily transformed into other functional groups, significantly expanding the synthetic utility of the molecule.

Oxidation: The dibromomethyl group can be oxidized to a formyl group (aldehyde). This transformation is analogous to the oxidation of benzylic halides. Common oxidizing agents for this purpose include reagents that can effect the conversion of a dihalide to a carbonyl group. The resulting quinoxaline-5-carboxaldehyde is a valuable precursor for the synthesis of a wide range of derivatives, including imines, alcohols, and carboxylic acids. researchgate.net The oxidation of aldehydes to carboxylic acids typically proceeds through the formation of a hydrate (B1144303) intermediate. masterorganicchemistry.com Aldehydes are generally easy to oxidize, while ketones are more resistant. chemguide.co.uklibretexts.orgopenstax.org

Reduction: The dibromomethyl group can be reduced to a methyl group. This can be achieved using various reducing agents capable of cleaving carbon-halogen bonds. For example, reduction with agents like diethyl phosphite (B83602) has been shown to be effective for the reduction of gem-dibromides. semanticscholar.org This transformation allows for the selective removal of the bromine atoms, yielding 5-methylquinoxaline.

Formation of Oxiranyl-Quinoxaline Derivatives

The synthesis of oxiranyl-quinoxaline derivatives from this compound can be envisioned through a multi-step sequence. A plausible route involves the conversion of the dibromomethyl group into a carbonyl group (quinoxaline-5-carboxaldehyde) as described in section 3.4.1. This aldehyde can then be reacted with a suitable ylide, such as a sulfur ylide generated from a sulfonium (B1226848) or sulfoxonium salt, to form the epoxide ring. google.com This is a well-established method for the conversion of carbonyl compounds to epoxides.

Alternatively, the aldehyde can be converted to an alkene via a Wittig-type reaction, followed by epoxidation of the newly formed double bond using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.comyoutube.comyoutube.com Another strategy involves the formation of a halohydrin from the alkene, followed by an intramolecular Sₙ2 reaction to close the epoxide ring. youtube.comyoutube.comyoutube.com

Oxidative and Reductive Transformations of the Quinoxaline Core and Dibromomethyl Substituent

The presence of both a reducible quinoxaline nucleus and an oxidizable dibromomethyl group allows for a range of selective transformations under controlled conditions.

Oxidative Transformations:

A primary oxidative transformation of the dibromomethyl group involves its hydrolysis to the corresponding aldehyde, quinoxaline-5-carbaldehyde. This reaction is a common and synthetically useful conversion for dihalomethyl groups on aromatic and heteroaromatic rings. While specific literature for the hydrolysis of this compound is not abundant, the transformation is analogous to well-established procedures. For instance, the conversion of a tetrahydroxybutyl substituent on a quinoxaline ring to a carboxaldehyde has been achieved using an iodate (B108269) oxidant sapub.org.

The quinoxaline ring itself can undergo oxidation, typically forming N-oxides. The oxidation of quinoxaline and its derivatives can be achieved using various oxidizing agents, such as peroxy acids or hydrogen peroxide, although this can sometimes lead to deactivation of the ring towards further oxidation researchgate.net. The formation of quinoxaline 1,4-dioxides is a notable transformation that can influence the subsequent reactivity of the molecule researchgate.net.

Reductive Transformations:

The quinoxaline ring system is susceptible to reduction. Catalytic hydrogenation or the use of metal hydrides can reduce the pyrazine (B50134) ring of the quinoxaline nucleus sapub.org. For example, the reduction of quinoxaline derivatives can lead to 1,2,3,4-tetrahydroquinoxalines sapub.org. The specific conditions for the reduction of this compound would need to account for the potential reactivity of the dibromomethyl group.

The dibromomethyl group can also be reduced. However, this transformation is less commonly documented for this specific compound compared to the reduction of the quinoxaline core.

Below is a table summarizing potential oxidative and reductive transformations.

| Transformation Type | Reactant | Reagent/Condition | Product | Notes |

| Oxidation | This compound | H₂O, mild base or acid | Quinoxaline-5-carbaldehyde | Analogous to hydrolysis of other (dihalomethyl)arenes. |

| Oxidation | Quinoxaline core | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Oxidation of the nitrogen atoms in the pyrazine ring. |

| Reduction | Quinoxaline core | H₂, Pd/C or PtO₂ | 5-(Dibromomethyl)-1,2,3,4-tetrahydroquinoxaline | Reduction of the pyrazine ring. |

Studies on Ring Transformations and Rearrangements of this compound Derivatives

The reactivity of quinoxaline N-oxides, which can be derived from the oxidation of the quinoxaline core, opens up possibilities for various ring transformations and rearrangements. While specific studies on this compound derivatives are limited, analogous reactions in related heterocyclic systems provide insights into potential transformations.

One notable rearrangement is the reaction of quinoxaline N-oxides with acylating agents like acetic anhydride. This can lead to the introduction of a functional group at the C2-position of the quinoxaline ring. Although not specifically documented for the 5-dibromomethyl derivative, this type of rearrangement is a known phenomenon in quinoxaline chemistry.

Furthermore, the introduction of substituents on the quinoxaline ring can lead to subsequent intramolecular cyclizations, forming fused heterocyclic systems. For instance, the reaction of 3-(α-chlorobenzyl)quinoxalin-2-one with benzylamine (B48309) leads to an imidazo[1,5-a]quinoxalin-4(5H)-one through intramolecular ring closure sapub.org. While this example does not start with this compound, it illustrates the potential for ring-forming reactions from suitably functionalized quinoxaline derivatives.

Research on other quinoxaline derivatives has shown that the ring can be expanded or contracted under specific conditions, although such transformations have not been explicitly reported for derivatives of this compound sapub.org.

The following table outlines potential ring transformations based on the reactivity of analogous quinoxaline derivatives.

| Starting Material Type | Reagent/Condition | Transformation Type | Potential Product Class |

| This compound N-oxide | Acetic Anhydride | Rearrangement/Functionalization | 2-Acetoxymethyl-5-(dibromomethyl)quinoxaline |

| Functionalized this compound | Various | Intramolecular Cyclization | Fused quinoxaline heterocycles |

It is important to note that the presence of the dibromomethyl group at the 5-position may influence the regioselectivity and feasibility of these transformations due to its steric and electronic effects. Further experimental studies are required to fully elucidate the specific reactivity of this compound and its derivatives in these transformations.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

High-resolution NMR spectroscopy is the cornerstone for the structural verification of 5-(Dibromomethyl)quinoxaline. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the precise location of the dibromomethyl substituent on the quinoxaline (B1680401) ring.

In a typical ¹H NMR spectrum, the proton of the dibromomethyl group (-CHBr₂) is expected to appear as a distinct singlet at a downfield chemical shift, typically in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two adjacent bromine atoms. The aromatic protons on the quinoxaline core would present a complex multiplet pattern between 7.5 and 9.0 ppm. Specifically, the protons H-2 and H-3 on the pyrazine (B50134) ring are anticipated to appear as singlets or doublets at the most downfield region, while H-6, H-7, and H-8 on the benzene (B151609) ring will exhibit characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information. The carbon of the dibromomethyl group is expected to have a signal in the range of 30-40 ppm. The carbons of the quinoxaline ring system would appear in the aromatic region (125-150 ppm). rsc.orgrsc.orgnih.gov The electron-withdrawing nature of the dibromomethyl substituent influences the chemical shifts of the nearby carbons (C-5 and C-4a) in the quinoxaline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of quinoxaline chemicalbook.comchemicalbook.com and related substituted derivatives. nih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| -CHBr₂ | ~7.0 | - | s |

| -CHBr₂ | - | ~35 | Methine carbon |

| C-2 | ~8.8 | ~145 | d |

| C-3 | ~8.8 | ~145 | d |

| C-4a | - | ~142 | Quaternary |

| C-5 | - | ~138 | Quaternary, substituted |

| C-6 | ~7.8 | ~130 | dd |

| C-7 | ~7.7 | ~130 | t |

| C-8 | ~8.1 | ~129 | d |

| C-8a | - | ~141 | Quaternary |

NMR spectroscopy is crucial for distinguishing this compound from its other potential isomers, such as 2-, 6-, or 7-(dibromomethyl)quinoxaline. Each isomer would produce a unique set of signals in both ¹H and ¹³C NMR spectra due to the different electronic environments and coupling interactions of the protons and carbons. For instance, the substitution at the 2-position would significantly alter the signals for the pyrazine ring protons and carbons, while substitution at the 6-position would lead to a different splitting pattern for the protons on the benzene portion of the ring system.

While this compound itself is achiral, reactions involving this compound can lead to the formation of chiral centers. For example, the substitution of one bromine atom could create a stereocenter, leading to diastereomers in subsequent reactions. The resulting diastereomers would be distinguishable by high-resolution NMR, as the diastereotopic protons and carbons would exhibit different chemical shifts and coupling constants.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the dibromomethyl group. At low temperatures, the rotation around the C5-C(H)Br₂ bond might become slow on the NMR timescale, potentially leading to the broadening or splitting of signals for the nearby protons (e.g., H-6). By analyzing the spectra at various temperatures, it is possible to determine the energy barrier for this rotation. While dynamic NMR failed to resolve enantiomerization barriers for some complex quinoxaline derivatives due to high energy thresholds, the technique remains a primary tool for studying such dynamic processes. beilstein-journals.org Furthermore, DNMR can be employed to monitor reaction kinetics in real-time, providing mechanistic information by observing the appearance of intermediates and products.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS-ESI)

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula, C₉H₆Br₂N₂.

The calculated exact mass of the [M+H]⁺ ion for C₉H₆⁷⁹Br₂N₂ is 300.8970, with the characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks) being a key signature for its identification.

Fragmentation analysis provides structural information by breaking the molecule into smaller, charged fragments. For this compound, the expected fragmentation pathway under ESI-MS/MS conditions would involve:

Sequential loss of bromine: The primary fragmentation step is often the cleavage of a C-Br bond, leading to the loss of a bromine radical (Br•), followed by the loss of the second bromine radical.

[M+H]⁺ → [M+H - Br]⁺ + Br•

[M+H - Br]⁺ → [M+H - 2Br]⁺ + Br•

Loss of HBr: Another common pathway is the elimination of a neutral hydrogen bromide molecule.

[M+H]⁺ → [M+H - HBr]⁺

Cleavage of the side chain: Fragmentation can also occur at the bond connecting the dibromomethyl group to the quinoxaline ring.

Table 2: Predicted HRMS-ESI Fragmentation for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 300.8970 | [C₉H₇Br₂N₂]⁺ | [M+H]⁺ (for ⁷⁹Br isotope) |

| 221.9875 | [C₉H₇BrN₂]⁺ | Loss of one Br radical |

| 143.0780 | [C₉H₇N₂]⁺ | Loss of two Br radicals |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Although a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining its three-dimensional arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

Based on computational studies and data from related structures, the quinoxaline ring system is expected to be essentially planar. The dibromomethyl group introduces a tetrahedral carbon atom at the 5-position. The conformation of this group would likely be staggered to minimize steric repulsion between the bulky bromine atoms and the adjacent part of the aromatic ring.

Furthermore, analysis of the crystal packing would reveal non-covalent intermolecular interactions that govern the solid-state architecture. For this compound, these could include:

π-π Stacking: Interactions between the aromatic quinoxaline rings of adjacent molecules.

Halogen Bonding: The electrophilic region on the bromine atoms (σ-hole) could interact with nucleophilic sites, such as the nitrogen atoms of a neighboring quinoxaline ring (C-Br···N).

C-H···π Interactions: Hydrogen atoms from the aromatic ring or the dibromomethyl group could interact with the π-system of an adjacent molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations of the quinoxaline core. ekb.egresearchgate.net The C-Br stretching vibrations of the dibromomethyl group are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system, and can be a powerful tool for a complete vibrational analysis.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 1650-1500 | Quinoxaline Ring C=C and C=N Stretch | FT-IR, Raman |

| 1400-1000 | Aromatic C-H In-plane Bending | FT-IR, Raman |

| 900-700 | Aromatic C-H Out-of-plane Bending | FT-IR |

| 700-500 | C-Br Stretch | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to be characterized by intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic quinoxaline core. mdpi.com The parent quinoxaline molecule exhibits strong absorptions around 230-240 nm and a weaker, more structured band around 300-320 nm.

The introduction of the dibromomethyl group at the 5-position can influence these transitions. As an electron-withdrawing group, it can cause a slight shift in the absorption maxima (either a bathochromic, red shift, or a hypsochromic, blue shift) and may alter the intensity of the absorption bands compared to the unsubstituted quinoxaline. Analyzing these shifts provides insight into how substituents modify the electronic structure and the energy levels of the molecular orbitals.

Computational Chemistry and Theoretical Investigations of 5 Dibromomethyl Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. For 5-(Dibromomethyl)quinoxaline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, can determine its optimized molecular geometry, bond lengths, and bond angles. The introduction of the electron-withdrawing dibromomethyl group at the 5-position is expected to significantly perturb the electronic distribution across the quinoxaline (B1680401) ring system compared to the parent molecule. DFT provides a quantitative measure of these electronic and structural changes. researchgate.net

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.govresearchgate.net

For the parent quinoxaline molecule, the HOMO-LUMO gap has been calculated, categorizing it as a relatively soft molecule. researchgate.net In this compound, the strong electron-withdrawing nature of the two bromine atoms would be expected to lower the energy of both the HOMO and, more significantly, the LUMO. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted quinoxaline, suggesting increased chemical reactivity. nih.gov The analysis also reveals the locations of these orbitals; the LUMO is often distributed across the quinoxaline ring system, indicating sites susceptible to nucleophilic attack, while the HOMO may be localized on specific atoms, indicating sites prone to electrophilic attack. nih.gov

Table 1: Illustrative Frontier Orbital Properties of Quinoxaline vs. Expected Properties of this compound This table presents calculated data for the parent quinoxaline and discusses the theoretically expected shifts for its dibrominated derivative based on established chemical principles.

| Parameter | Quinoxaline (Calculated) researchgate.net | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| EHOMO | -0.36273 eV | Lower (More Negative) | The electron-withdrawing dibromomethyl group stabilizes the HOMO. |

| ELUMO | -0.18094 eV (example value) nih.gov | Significantly Lower | The strong inductive and mesomeric effects of the substituent significantly lower the LUMO energy, increasing electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 0.18179 eV (example value) | Smaller | The lowering of the LUMO is typically more pronounced than the HOMO, leading to a reduced energy gap and higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting chemical reactivity. nih.gov An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the quinoxaline ring, indicating their character as Lewis bases and sites for protonation or coordination with electrophiles. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms and, significantly, near the carbon of the dibromomethyl group due to the strong electron-withdrawing effect of the bromine atoms. This highlights the carbon as a primary site for nucleophilic attack.

Neutral Regions (Green): Predominantly over the carbon framework of the benzene (B151609) portion of the ring system.

This detailed map provides a roadmap for how the molecule will interact with other reagents, guiding the design of chemical reactions. nih.gov

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These parameters provide a more nuanced understanding than the HOMO-LUMO gap alone. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.netresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. researchgate.netresearchgate.net this compound is expected to be a relatively soft molecule.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. researchgate.net Given the electron-deficient nature imparted by the dibromomethyl group, this compound would be predicted to have a significant electrophilicity index.

Table 2: Key Quantum Chemical Reactivity Descriptors This table defines important reactivity descriptors calculated from DFT outputs.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. researchgate.net |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations are particularly useful for understanding its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. scielo.br An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion according to the laws of physics. nih.gov

Key insights from MD simulations would include:

Conformational Sampling: Although the quinoxaline ring is rigid, the dibromomethyl group has rotational freedom. MD simulations can explore the preferred orientations (conformers) of this group.

Solvent Interactions: The simulation can reveal how water or other solvent molecules arrange themselves around the solute, providing insight into its solubility and the stability of the solvated complex.

Ligand-Target Dynamics: If docked into a protein's active site, an MD simulation can assess the stability of the binding pose over time, revealing how the ligand and protein adjust to each other. nih.govnih.gov This can confirm the stability of key interactions, like hydrogen bonds or hydrophobic contacts, predicted by docking. scielo.br

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua Quinoxaline derivatives are known to target various biological molecules, including enzymes like EGFR (Epidermal Growth Factor Receptor). nih.govnih.gov

A molecular docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a database (e.g., the Protein Data Bank).

Using a docking program (e.g., AutoDock) to place the this compound molecule into the protein's active site in various possible conformations.

Scoring the different poses based on binding energy to predict the most stable and likely binding mode. nih.gov

The results would highlight key intermolecular interactions, such as hydrogen bonds between the quinoxaline nitrogens and amino acid residues (e.g., Lysine, Methionine), or hydrophobic interactions involving the aromatic rings. nih.govmdpi.com Such studies are crucial for structure-based drug design, suggesting how the molecule might function as an inhibitor and how its structure could be modified to improve binding affinity. nih.gov

Applications and Advanced Research Directions

5-(Dibromomethyl)quinoxaline in Medicinal Chemistry Research

The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov The introduction of a dibromomethyl group at the 5-position of the quinoxaline ring system creates this compound, a compound that has garnered attention for its potential in the development of novel therapeutic agents, particularly in oncology.

Structure-Activity Relationship (SAR) Studies on Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoxaline derivatives, SAR studies have revealed key structural features that influence their therapeutic effects.

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. For instance, the introduction of electron-donating groups can enhance the anticancer activity of certain quinoxaline derivatives, while electron-withdrawing groups may decrease it. mdpi.com The dibromomethyl group at the 5-position is a critical feature that can be modified to enhance cytotoxicity against cancer cells.

In the context of antibacterial agents, modifications to the quinoxaline core have been explored to combat resistant strains. For example, the synthesis of guanidinomethyl derivatives from bromomethyl quinoxalines has been investigated. nih.gov The lipophilicity of quinoxaline derivatives, often increased by the incorporation of aromatic rings and methyl groups, can enhance their permeability through microbial cell walls, leading to improved antibacterial activity. mdpi.com

SAR studies have also been instrumental in the development of quinoxaline-based inhibitors for various enzymes. For instance, in the design of kinase inhibitors, the pyrrolo[3,2-b]quinoxaline scaffold has been shown to occupy the ATP binding site of kinases. nih.govrsc.org The substitution pattern on the quinoxaline ring is critical for achieving high binding affinity and selectivity. researchgate.net

Table 1: SAR Insights for Quinoxaline Derivatives

| Scaffold/Derivative | Modification | Impact on Biological Activity | Reference(s) |

| Quinoxaline | Electron-donating groups | Increased anticancer activity | mdpi.com |

| Quinoxaline | Electron-withdrawing groups | Decreased anticancer activity | mdpi.com |

| This compound | Modifications to the dibromomethyl group | Enhanced cytotoxicity against cancer cells | |

| Bromomethyl quinoxalines | Conversion to guanidinomethyl derivatives | Investigated for antibacterial properties | nih.gov |

| Quinoxaline | Aromatic rings and methyl groups | Increased lipophilicity and antibacterial activity | mdpi.com |

| Pyrrolo[3,2-b]quinoxaline | Varied substitutions | Influences kinase inhibition and binding affinity | nih.govrsc.org |

Elucidation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is fundamental for their development as therapeutic agents. Research has focused on several key pathways.

DNA Interaction Studies (e.g., DNA synthesis inhibition, DNA degradation)

Quinoxaline derivatives have been shown to interact with DNA, leading to the inhibition of DNA synthesis and, in some cases, DNA degradation. frontiersin.org This interaction is a key mechanism behind their anticancer and antimicrobial properties.

Some quinoxaline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govresearchgate.netsci-hub.se This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic structure of the quinoxaline ring facilitates this intercalation. nih.gov Furthermore, certain quinoxaline-mustard conjugates have been shown to be potent DNA-alkylating and cross-linking agents, surpassing the activity of some clinically used mustards. nih.gov

Studies have also demonstrated that some quinoxaline derivatives can inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govsci-hub.se By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govsci-hub.se The ability of certain indenoquinoxaline derivatives to act as high-affinity DNA ligands further supports their potential as antiviral and cytotoxic agents. dnu.dp.ua

Reactive Oxygen Species (ROS) Generation Pathways

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the biological activity of quinoxaline derivatives. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death.

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of quinoxaline derivatives that have been shown to induce the generation of ROS. frontiersin.org This ROS production can lead to cellular DNA damage. frontiersin.org The unprotonated nitrogen atom in the pyridine (B92270) ring of quinolines is thought to facilitate electron transfer in redox reactions, thereby catalyzing ROS generation. researchgate.net In some cases, the generation of ROS by quinoxaline derivatives is enhanced in the presence of certain metal ions, like copper, and endogenous reductants, such as NADH. nih.gov This enhanced ROS production can lead to oxidative DNA damage. nih.gov

The oxidative potential of quinoxaline-containing compounds has been linked to adverse health effects associated with particulate matter, where quinolines have been identified as promoters of ROS generation. researchgate.netnih.gov

Induction of SOS Response and Bacterial Resistance Mechanisms

The SOS response is a global response to DNA damage in bacteria in which the cell cycle is arrested and DNA repair and mutagenesis are induced. nih.gov Some bactericidal antibiotics that cause DNA damage can trigger the SOS response. nih.gov This response can contribute to the development of antibiotic resistance. nih.gov

While the direct induction of the SOS response by this compound is not extensively documented, the ability of quinoxaline derivatives to cause DNA damage suggests a potential link. frontiersin.orgnih.gov The SOS response involves the upregulation of various genes involved in DNA repair, which can help bacteria survive the DNA-damaging effects of certain compounds. nih.gov However, the induction of the SOS response can also be accompanied by the release of extracellular DNA, which can contribute to biofilm formation, another mechanism of bacterial resistance. nih.gov

The emergence of resistance to quinolone antibiotics, a class of drugs that target DNA gyrase, has prompted research into new strategies to combat resistant bacteria. nih.govresearchgate.net Understanding how quinoxaline derivatives interact with bacterial resistance mechanisms, including the SOS response, is crucial for developing effective antibacterial therapies. researchgate.neteuropeanreview.orgeuropeanreview.org

Target Identification and Validation Approaches (e.g., Histone Deacetylase Inhibition)

Identifying and validating the molecular targets of this compound and its derivatives is essential for understanding their mechanism of action and for rational drug design.

One promising target for quinoxaline-based compounds is histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and is a validated strategy in cancer therapy. nih.govnih.gov The development of selective HDAC inhibitors is an active area of research. nih.govnih.gov

Other identified targets for quinoxaline derivatives include:

Kinases: Various quinoxaline derivatives have been designed as inhibitors of different kinases, which are key regulators of cellular signaling pathways. nih.govrsc.orgresearchgate.net

Apoptosis signal-regulated kinase 1 (ASK1): A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, a potential target for diseases like non-alcoholic steatohepatitis. nih.gov

5-HT3 receptors: Quinoxaline derivatives have been developed as antagonists of 5-HT3 receptors, which are involved in nausea and vomiting. nih.gov

Viral proteins: Certain quinoxaline derivatives have shown antiviral activity by targeting viral proteins, such as the VP1 protein of coxsackievirus B5. nih.gov

This compound in Materials Science Research

The electronic properties and structural versatility of this compound and its derivatives make them attractive candidates for applications in materials science.

Quinoxaline derivatives have been incorporated into polymers to enhance their electrical conductivity and stability. The planar, aromatic structure of the quinoxaline ring system facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The dibromomethyl group of this compound can serve as a reactive site for polymerization or for grafting onto other polymer backbones, allowing for the tailored design of functional materials. These materials have potential applications in the development of organic photovoltaics and conductive polymers.

The unique photophysical and electrochemical properties of quinoxaline derivatives make them suitable for use in sensors and optoelectronic devices. Their ability to interact with various analytes, coupled with their fluorescence and electronic characteristics, allows for the development of chemosensors. Furthermore, their application in organic light-emitting devices (OLEDs) and organic photovoltaics (OPVs) is an active area of research, driven by the potential for creating flexible, low-cost electronic devices. researchgate.net

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. najah.edu The presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure facilitates the adsorption of these molecules onto the metal surface. This adsorption forms a protective barrier that hinders the corrosive action of aggressive ions.

Studies have shown that the inhibition efficiency of quinoxaline derivatives increases with concentration. najah.edu For example, a novel quinoxaline derivative, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (PYQX), demonstrated a maximum inhibition efficiency of 98.1% for carbon steel in 1 M HCl at a concentration of 1 mM. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Both experimental and theoretical studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, have been employed to understand the mechanism of corrosion inhibition by quinoxaline derivatives.

Catalytic Applications of this compound Derivatives

The development of novel catalysts is a key area of chemical research. Derivatives of this compound offer intriguing possibilities in both transition metal catalysis and organocatalysis, primarily through the strategic modification of the dibromomethyl group into various coordinating moieties.

Use as Ligands in Transition Metal Catalysis

While direct catalytic applications of this compound are not extensively documented, its derivatives hold significant potential as ligands in transition metal catalysis. The transformation of the dibromomethyl group can lead to the formation of N-heterocyclic carbene (NHC) precursors or other multidentate ligands capable of coordinating with transition metals like palladium.

For instance, related quinoxaline derivatives, such as those derived from 2,3-bis(bromomethyl)quinoxaline, have been successfully used to synthesize quinoxaline-bridged diimidazolium salts. ias.ac.in These salts, in combination with palladium acetate, form an efficient catalytic system for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ias.ac.in This precedent suggests that this compound could be similarly converted into mono- or bidentate ligands for various cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The electronic properties of the quinoxaline ring can be fine-tuned through substitution, which in turn can influence the catalytic activity of the corresponding metal complex.

Table 1: Potential Catalytic Applications of this compound-Derived Ligands

| Catalytic Reaction | Potential Ligand Type | Metal |

| Suzuki-Miyaura Coupling | N-Heterocyclic Carbene (NHC) | Palladium |

| Heck Coupling | Phosphine-Quinoxaline | Palladium |

| C-H Activation | Bidentate N,N-Ligand | Rhodium, Iridium |

Exploration of Organocatalytic Roles

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. The quinoxaline framework can be functionalized to incorporate moieties capable of acting as organocatalysts. For example, the dibromomethyl group of this compound can be converted into a primary or secondary amine, which can then participate in various organocatalytic transformations such as Michael additions or aldol (B89426) reactions. Furthermore, the inherent aromatic and electronic features of the quinoxaline ring system could be exploited to influence the stereoselectivity of such reactions. While specific studies on the organocatalytic roles of this compound derivatives are yet to be reported, the versatility of the quinoxaline scaffold makes this a promising area for future research. nih.gov

Role as Precursors for Complex Heterocyclic Systems

The high reactivity of the dibromomethyl group makes this compound an excellent starting material for the synthesis of a wide array of complex heterocyclic compounds, including fused-ring systems and novel scaffolds for medicinal chemistry.

Synthesis of Fused Ring Systems and Polycyclic Aromatic Compounds

The dibromomethyl group can be readily transformed into other functional groups, such as aldehydes or nitriles, which can then undergo intramolecular cyclization reactions to form fused heterocyclic systems. This strategy has been employed to synthesize a variety of quinoxaline derivatives with extended aromatic systems.

One notable example is the synthesis of imidazo[1,5-a]quinoxalines . These compounds can be prepared through a multi-step sequence starting from a quinoxaline precursor, which could potentially be derived from this compound by converting the dibromomethyl group into a suitable functional group for cyclization. nih.govnih.gov Similarly, the synthesis of tetrazolo[1,5-a]quinoxalines and nih.govnih.govbohrium.comtriazolo[4,3-a]quinoxalines has been reported, showcasing the versatility of the quinoxaline core in constructing polycyclic systems. nih.govbohrium.com These fused systems often exhibit unique photophysical and biological properties.

Table 2: Examples of Fused Heterocyclic Systems Derived from Quinoxaline Precursors

| Fused System | Synthetic Strategy | Potential Application | Reference |

| Imidazo[1,5-a]quinolines | Decarboxylative Cyclization | Pharmaceutical Synthesis | nih.gov |

| Imidazo[1,5,4-de]quinoxalin-9-ones | Multi-step Synthesis | Antineoplastic Agents | nih.gov |

| Tetrazolo[1,5-a]quinoxalines | Reaction with Sodium Azide | Anticancer, Antimicrobial | nih.gov |

| nih.govnih.govnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-ones | Photoredox-catalyzed [3+2] Cyclization | Antimicrobial | nih.gov |

Generation of Novel Scaffolds for Chemical Biology and Drug Discovery

The quinoxaline moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.comontosight.ainih.gov this compound serves as an ideal starting point for generating libraries of novel quinoxaline derivatives for drug discovery and chemical biology applications.

The reactive dibromomethyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups and build molecular complexity. This allows for the systematic exploration of the structure-activity relationship (SAR) of quinoxaline-based compounds. For example, derivatives of quinoxaline have been synthesized and evaluated as inhibitors of various kinases, such as VEGFR and EGFR, which are important targets in cancer therapy. nih.govnih.govnih.gov The synthesis of quinoxaline-based amides, ureas, thioureas, and sulfonamides has led to the discovery of potent antiproliferative and apoptotic inducing agents. nih.gov The development of these novel scaffolds is crucial for identifying new therapeutic leads and for creating chemical probes to investigate biological processes.

Future Perspectives and Emerging Research Avenues

Development of Novel and Greener Synthetic Methodologies for Enhanced Sustainability and Atom Economy

The traditional synthesis of quinoxaline (B1680401) derivatives, often involving the condensation of o-phenylenediamines with dicarbonyl compounds, can require harsh conditions and may not align with the principles of green chemistry. nih.gov Consequently, a major focus of future research is the development of novel, more sustainable synthetic routes.

Recent advancements have seen the rise of "green" methodologies that aim to reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netdntb.gov.ua For quinoxaline synthesis, this includes the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions conducted in aqueous media. nih.govresearchgate.net For instance, methods utilizing catalysts like sulfated polyborate under solvent-free conditions have shown high yields and short reaction times, offering an eco-friendly alternative. ias.ac.in Other approaches have successfully employed iodine as a catalyst in domino one-pot reactions, demonstrating high atom economy. nih.gov The use of water as a solvent and the elimination of catalysts altogether in certain oxidative cyclization reactions further underscore the trend towards greener synthetic pathways. nih.gov

Future efforts will likely concentrate on refining these methods to improve yields, reduce reaction times further, and expand their applicability to a wider range of substituted quinoxalines. The goal is to establish protocols that are not only environmentally friendly but also economically viable for large-scale industrial production.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Quinoxalines

| Feature | Traditional Synthesis | Greener Synthesis |

|---|---|---|

| Catalyst | Often requires strong acid catalysts nih.gov | Utilizes recyclable catalysts, organocatalysts, or is catalyst-free nih.govias.ac.innih.gov |

| Solvent | Often uses hazardous organic solvents | Employs green solvents like water or ethanol, or is solvent-free researchgate.netnih.gov |

| Energy | May require high temperatures and long heating periods nih.gov | Utilizes energy-efficient methods like microwave irradiation nih.govudayton.edu |

| Waste | Can generate significant chemical waste | Aims for higher atom economy and minimal waste generation nih.govrsc.org |

| Efficiency | Yields can be variable | Often achieves high to excellent yields in shorter reaction times researchgate.netias.ac.in |

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and chemical synthesis. oxfordglobal.com These computational tools can analyze vast datasets to predict the properties of novel compounds, optimize synthetic routes, and identify potential biological targets, significantly accelerating the research and development process. oxfordglobal.comresearchgate.netspringernature.com

For 5-(dibromomethyl)quinoxaline and its derivatives, AI and ML can be employed in several key areas:

Compound Design: Generative AI models can design novel molecules with desired physicochemical properties and biological activities. oxfordglobal.com By learning from existing libraries of quinoxaline derivatives, these models can propose new structures that are more likely to be effective and have fewer off-target effects. springernature.com

Synthesis Prediction: ML algorithms can predict the most efficient and highest-yielding synthetic pathways for a target molecule. researchgate.net This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Activity Prediction: AI models can predict the biological activity of a compound against various targets, such as enzymes or receptors. researchgate.net This allows for the rapid screening of large virtual libraries of quinoxaline derivatives to identify the most promising candidates for further investigation. For example, ML models have been developed to predict the corrosion inhibition efficiency of quinoxaline compounds. researchgate.netpolibatam.ac.id

The use of AI and ML in the context of quinoxaline research is still in its early stages, but the potential is immense. As more data on the synthesis and biological activity of these compounds becomes available, the predictive power of these models will continue to improve, leading to the faster discovery of new drugs and materials.

Exploration of New Biological Targets and Therapeutic Areas for this compound Derivatives

Quinoxaline derivatives have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgwisdomlib.orgijpsjournal.com However, the vastness of the biological landscape means that many potential applications remain unexplored. The versatility of the quinoxaline scaffold allows for extensive structural modifications, enabling the fine-tuning of its properties to interact with new biological targets. nih.gov

Future research will likely focus on screening this compound and its derivatives against a broader array of biological targets. This could lead to the discovery of novel therapeutic applications in areas such as:

Neurodegenerative Diseases: Some quinoxaline derivatives have shown potential in treating neurological disorders, and further investigation could uncover new leads for diseases like Alzheimer's and Parkinson's. ijpsjournal.comontosight.ai

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.gov Quinoxaline derivatives have shown promise against various pathogens, including bacteria, fungi, and viruses like HIV and respiratory pathogens. ijpsjournal.comnih.govnih.gov

Metabolic Diseases: The role of quinoxalines in metabolic disorders such as diabetes is an emerging area of research. ijpsjournal.com

The exploration of new biological targets will be facilitated by high-throughput screening methods and a deeper understanding of the structure-activity relationships of quinoxaline derivatives. The ability to synthesize diverse libraries of these compounds will be crucial for these efforts. wisdomlib.orgnih.gov

Advanced Materials Development from this compound Building Blocks for Novel Applications

Beyond its therapeutic potential, the unique electronic and structural properties of the quinoxaline ring make it a valuable building block for the development of advanced materials. The incorporation of quinoxaline moieties into polymers and other materials can enhance their electrical conductivity, thermal stability, and optical properties. researchgate.net

Future research in this area is expected to explore the use of this compound as a precursor for a variety of novel materials, including:

Organic Electronics: Quinoxaline-containing polymers have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) due to their electron-accepting nature and thermal stability. researchgate.net

Sensors: The ability of quinoxaline derivatives to interact with specific molecules or ions makes them potential candidates for use in chemical sensors. researchgate.net

Corrosion Inhibitors: Quinoxaline derivatives have been shown to be effective corrosion inhibitors for metals. ipp.pt

The development of new synthetic methods for functionalizing the quinoxaline core will be critical for tailoring the properties of these materials for specific applications. The versatility of this compound as a reactive intermediate will be a key advantage in this endeavor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dichloroquinoxaline |

| 2-chloro-3-methyl quinoxaline |

| 4-hydroxy benzaldehyde |

| quinoxaline-2,3(1H,4H)-dithione |

| o-phenylenediamines |

| phenacyl bromide |

| 2-(1H-imidazol-1-yl)aniline |

| 2-chloroquinoxaline |

| 2-methoxyquinoxaline |

| Brimonidine |

| Echinomycin (B1671085) |

| Levomycin |

| Actinomycin |

| XK469 |

| Sildenafil |

| Sorafenib |

| Doxorubicin |

| Celecoxib |

| Meloxicam |

| Gemcitabine |

| Roquinimex |

| Tasquinimod |

| Laquinimod |

| CQS (4-amino-N-(5-chloroquinoxalin-2-yl) benzenesulfonamide) |

| 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

| 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline |

| 2,3-difuryl-4-quinoxaline-R-metilcarboxamide |

| 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile |

常见问题

Q. What are the primary synthetic routes for 5-(Dibromomethyl)quinoxaline, and what are their critical optimization parameters?

Synthesis typically involves functionalization of the quinoxaline scaffold. A key method involves the reaction of 2-(dibromomethyl)quinoxaline with α-dicarbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) as an electron-transfer agent, which facilitates bromomethyl group activation . Critical parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios to minimize side products like debrominated byproducts. Yield optimization (>70%) requires inert atmospheres and controlled addition rates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography (e.g., CCDC 1983315 protocols) is definitive for confirming bromomethyl positioning and bond angles . Complementary methods include:

- NMR : Distinct signals for dibromomethyl protons (δ 4.8–5.2 ppm) and aromatic quinoxaline protons (δ 8.1–8.9 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 316–318 (M with isotopes) .

Q. What are the baseline stability and reactivity profiles of this compound under standard lab conditions?

this compound is stable at room temperature in dark, anhydrous environments but decomposes under prolonged UV exposure or in the presence of strong oxidizers (e.g., HNO), releasing brominated byproducts (e.g., HBr). Hydrolytic stability tests in buffered solutions (pH 5–9) show <5% degradation over 72 hours, but reactivity increases in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How does the dibromomethyl group influence DNA intercalation and thermal stability in biological studies?

The dibromomethyl moiety enhances DNA minor-groove binding via van der Waals interactions, as observed in thermal denaturation assays (ΔT = +8–12°C for calf thymus DNA). This is attributed to the bulky bromine atoms improving hydrophobic interactions with GC-rich regions. However, excessive steric bulk (e.g., tribrominated analogs) reduces binding affinity, highlighting a balance between substituent size and activity .

Q. What computational approaches are used to predict mutagenicity risks associated with this compound?

Toxtree and OECD QSAR Toolbox identify structural alerts: the quinoxaline core and brominated methyl group are flagged for potential DNA adduct formation. Molecular docking (e.g., AutoDock Vina) simulations reveal preferential binding to DNA’s minor groove, corroborating experimental mutagenicity in Ames tests (TA98 strain, +S9: 2.5-fold revertant increase) .

Q. How do substituent variations on the quinoxaline ring affect enzymatic inhibition (e.g., acetylcholinesterase)?

In a 2021 study, quinoxaline derivatives with electron-withdrawing groups (e.g., -NO, -Br) showed enhanced AChE inhibition (IC = 0.077 µM for 6c vs. 50.08 µM for unsubstituted analogs). Kinetic studies reveal mixed-type inhibition, with dibromomethyl derivatives binding to the peripheral anionic site (PAS) rather than the catalytic site (CAS), a unique mechanism compared to tacrine .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC values (e.g., AChE inhibition vs. cytotoxicity) often arise from assay conditions:

Q. What strategies are employed to study atropisomerism in quinoxaline derivatives, and why do some methods fail?

Dynamic NMR failed to resolve enantiomerization barriers for 2,3-dihydro-1H-pyrimidoquinoxaline N-oxides due to high energy thresholds (>80 kJ/mol). Alternative approaches include chiral HPLC (Chiralpak IA column) and variable-temperature CD spectroscopy, which successfully separated enantiomers with ΔG ≈ 85 kJ/mol, correlating with steric hindrance from the dibromomethyl group .

Methodological Challenges

Q. How are reaction intermediates characterized in complex quinoxaline functionalization pathways?

Time-resolved FTIR and -labeling track intermediates like quinoxaline epoxides. For example, in TDAE-mediated reactions, a transient bromomethyl radical (CHBr) is detected via EPR spectroscopy, confirming single-electron transfer mechanisms .

Q. What experimental designs mitigate toxicity risks during handling?

- Containment : Use glove boxes for weighing due to airborne particulate risks.

- Deactivation : Quench waste with 10% sodium thiosulfate to reduce brominated byproducts.

- Analytical safeguards : LC-MS monitoring of lab air for HBr vapor (detection limit: 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。